N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS No.: 1226434-57-6
Cat. No.: VC6379615
Molecular Formula: C13H7N5O2S2
Molecular Weight: 329.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226434-57-6 |
|---|---|
| Molecular Formula | C13H7N5O2S2 |
| Molecular Weight | 329.35 |
| IUPAC Name | N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C13H7N5O2S2/c19-11(7-1-2-9-10(5-7)18-22-17-9)14-13-16-15-12(20-13)8-3-4-21-6-8/h1-6H,(H,14,16,19) |
| Standard InChI Key | GBGQYQXIFBBSLL-UHFFFAOYSA-N |
| SMILES | C1=CC2=NSN=C2C=C1C(=O)NC3=NN=C(O3)C4=CSC=C4 |
Introduction
Synthesis
The synthesis of compounds like N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c] thiadiazole-5-carboxamide typically involves multi-step reactions:
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Preparation of 1,3,4-Oxadiazole Ring:
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Formation of Benzo[c]125Thiadiazole Core:
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Coupling Reaction:
The reaction conditions (e.g., temperature and solvents) are optimized to ensure high yields and purity.
Antimicrobial Activity
Compounds containing 1,3,4-oxadiazole and thiadiazole scaffolds have demonstrated broad-spectrum antimicrobial effects:
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Effective against Gram-positive and Gram-negative bacteria .
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The thiophene substitution enhances lipophilicity and membrane permeability.
Anticancer Potential
The benzo[c] thiadiazole moiety is known for its anticancer properties:
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Exhibits cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) .
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Mechanism: Induces apoptosis through DNA binding and inhibition of cell proliferation.
Drug Development
This compound's dual heterocyclic framework makes it a promising candidate for:
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Antibacterial agents targeting resistant strains.
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Anticancer drugs due to its ability to interact with DNA and proteins.
Molecular Docking Studies
In silico studies reveal strong binding affinities with enzymes like topoisomerase-II (anticancer target) and bacterial dihydrofolate reductase (antibacterial target) .
Comparative Data Table
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